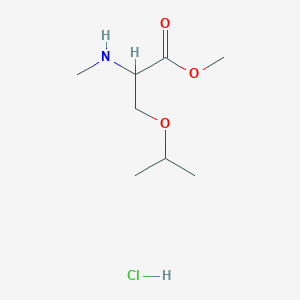
Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride is a chemical compound with a complex molecular structure. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular formula and unique properties, which make it valuable in different research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the following steps:
Formation of the Methyl Ester: The initial step involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Introduction of the Methylamino Group:
Attachment of the Propan-2-yloxy Group: The final step includes the addition of the propan-2-yloxy group to the molecule, often through a substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining a high-purity final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace one or more functional groups in the molecule with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride is used as a reagent in organic synthesis and as a building block for more complex molecules. Its unique structure makes it suitable for various synthetic applications.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a tool in molecular biology experiments. It can serve as a substrate or inhibitor in biochemical assays.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may be used in drug development and as a precursor for pharmaceutical compounds.
Industry: In industry, this compound is utilized in the production of various chemicals and materials. Its properties make it valuable in manufacturing processes and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, leading to the formation of products that can be measured and analyzed. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-(methylamino)benzoate: This compound is structurally similar but has a benzene ring instead of a propan-2-yloxy group.
N-Methylethanolamine: Another related compound with a simpler structure, lacking the ester and propan-2-yloxy groups.
Uniqueness: Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride is unique due to its specific combination of functional groups, which provides distinct chemical and biological properties compared to similar compounds. Its versatility and reactivity make it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
methyl 2-(methylamino)-3-propan-2-yloxypropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-6(2)12-5-7(9-3)8(10)11-4;/h6-7,9H,5H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGPGNFAVBXWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(C(=O)OC)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
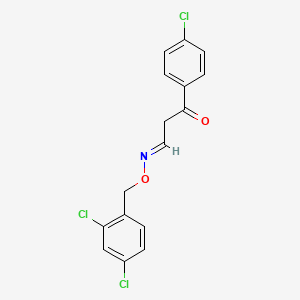
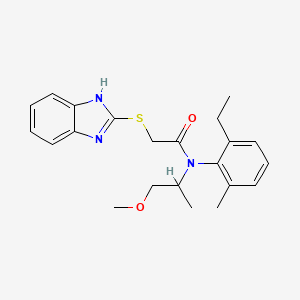
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2799904.png)
![methyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2799906.png)
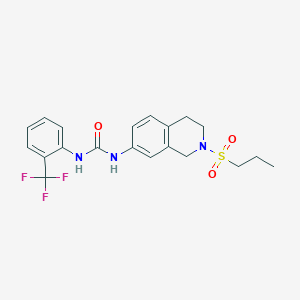
![3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride](/img/structure/B2799910.png)
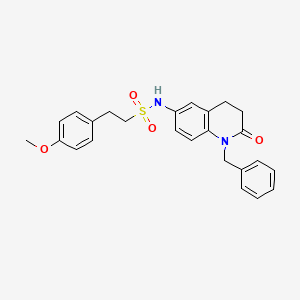
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2799914.png)
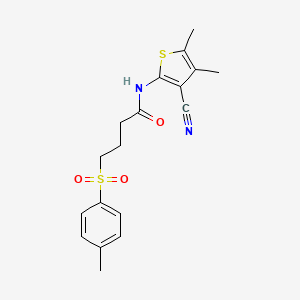
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2799916.png)
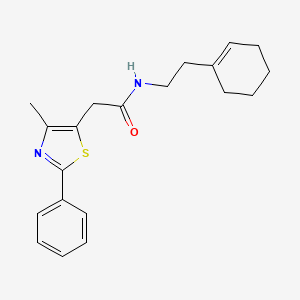
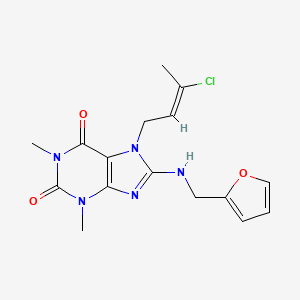
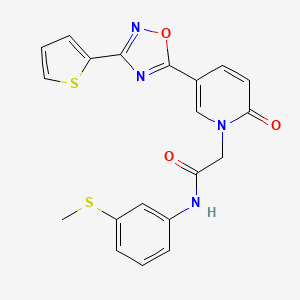
![4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2799925.png)
